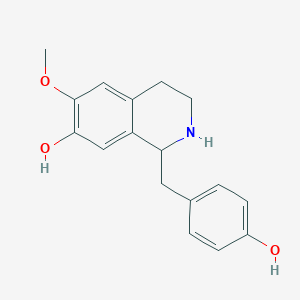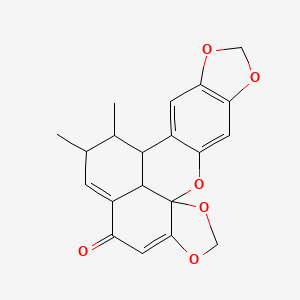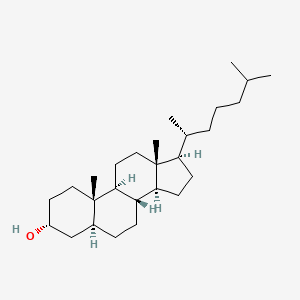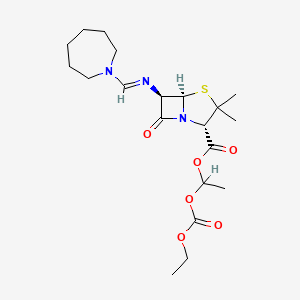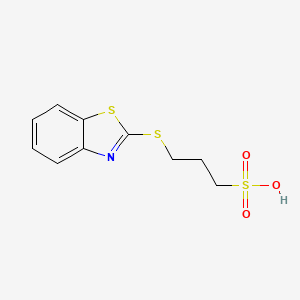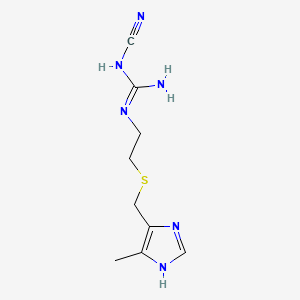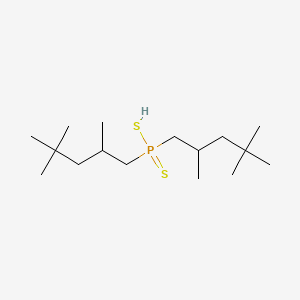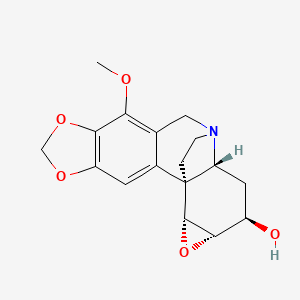
Crinamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinamidine is an alkaloid.
Aplicaciones Científicas De Investigación
Alkaloid Identification and Production
Crinamidine is one of the alkaloids identified in the in vitro propagated bulblets of Crinum moorei. The study highlighted the influence of light, benzyladenine (BA), and charcoal supplementation of the tissue culture medium on the levels of specific alkaloids, including this compound, in both the bulblets and media (Fennell, Elgorashi, & van Staden, 2003).
Enzyme Inhibitory Effects
A study on Amaryllidaceae alkaloids evaluated this compound for its acetylcholinesterase enzyme (AChE) inhibitory activity. Though this compound had weak activity, the study contributed to understanding its potential in influencing biological pathways, highlighting the diverse biochemical interactions of such alkaloids (Elgorashi, Stafford, & van Staden, 2004).
Organ-to-Organ and Seasonal Variation
Research on Crinum macowanii revealed significant organ-to-organ variations for several alkaloids including this compound. The study also noted that this compound showed significant seasonal variation, indicating the dynamic nature of alkaloid production in plants and the potential influence of environmental factors on their biosynthesis (Elgorashi, Drewes, & van Staden, 2002).
Propiedades
Fórmula molecular |
C17H19NO5 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
(1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-18-3-2-17(9(8)4-11-15(13)22-7-21-11)12(18)5-10(19)14-16(17)23-14/h4,10,12,14,16,19H,2-3,5-7H2,1H3/t10-,12-,14+,16+,17+/m1/s1 |
Clave InChI |
HHEOZJCKMANJQV-CUQLUGJVSA-N |
SMILES isomérico |
COC1=C2CN3CC[C@@]4([C@H]3C[C@H]([C@H]5[C@@H]4O5)O)C2=CC6=C1OCO6 |
SMILES |
COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |
SMILES canónico |
COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


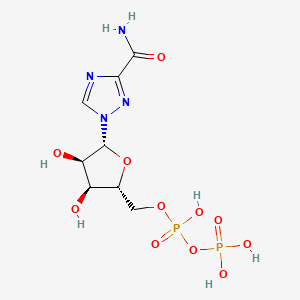
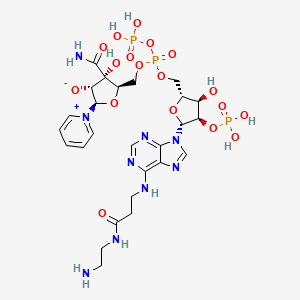
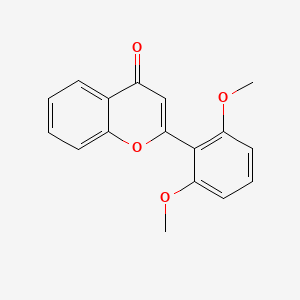
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
